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molecular formula C7H13N3 B1339718 3-(1H-Imidazol-1-yl)butan-1-amine CAS No. 93668-14-5

3-(1H-Imidazol-1-yl)butan-1-amine

Cat. No. B1339718
M. Wt: 139.2 g/mol
InChI Key: WAZALYDSTDIFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04555519

Procedure details

When the above procedure is used to react imidazole with crotononitrile, 3-(1H-imidazol-1-yl)butanamine is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[C:6](#[N:10])/[CH:7]=[CH:8]/[CH3:9]>>[N:1]1([CH:8]([CH3:9])[CH2:7][CH2:6][NH2:10])[CH:5]=[CH:4][N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C(CCN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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